molecular formula C8H14F3NOS B13022805 1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol

1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol

Cat. No.: B13022805
M. Wt: 229.27 g/mol
InChI Key: LDDWIDKIDDEPPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol typically involves the reaction of a trifluoromethylated precursor with a thietan-3-ylamine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that the synthesis involves similar reaction conditions as those used in laboratory settings, with optimization for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thietan-3-ylamino moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol is unique due to its combination of a trifluoromethyl group and a thietan-3-ylamino moiety, which imparts specific reactivity and stability characteristics. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14F3NOS

Molecular Weight

229.27 g/mol

IUPAC Name

1,1,1-trifluoro-3-(thietan-3-ylamino)pentan-2-ol

InChI

InChI=1S/C8H14F3NOS/c1-2-6(7(13)8(9,10)11)12-5-3-14-4-5/h5-7,12-13H,2-4H2,1H3

InChI Key

LDDWIDKIDDEPPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(F)(F)F)O)NC1CSC1

Origin of Product

United States

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